2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Description
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a synthetically modified beta-carboline derivative. Beta-carbolines are tricyclic alkaloids featuring a pyridine ring fused with two indole-derived rings. This compound is distinguished by:
- A tert-butoxycarbonyl (Boc) protecting group at position 2, which enhances stability during synthetic processes by shielding reactive amine groups .
- A methyl substituent at position 6, which influences steric and electronic properties.
Beta-carbolines are studied for diverse biological activities, including MAO inhibition and anticancer properties. The Boc group in this compound suggests its utility in peptide synthesis or medicinal chemistry workflows where temporary amine protection is critical .
Properties
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-5-6-13-12(9-10)11-7-8-20(17(23)24-18(2,3)4)15(16(21)22)14(11)19-13/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRPWFRRBRPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (commonly referred to as THβC) is a derivative of the beta-carboline family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydro-beta-carboline core, which is significant for its interaction with various biological targets.
Antimicrobial Activity
Research has shown that beta-carboline derivatives exhibit antimicrobial properties. In particular, studies have reported that certain THβC compounds demonstrate significant activity against various pathogens. For instance, one study indicated that beta-carbolines could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively .
Anticancer Properties
Beta-carbolines are also recognized for their anticancer potential. A variety of studies have documented the cytotoxic effects of THβCs on different cancer cell lines. For example:
- Eudistomin K has shown antitumor activity against leukemic cell lines L1210 and L5178Y.
- Other derivatives have been tested against human adenocarcinoma cell lines, demonstrating promising results in inhibiting tumor growth .
Neuroprotective Effects
Some beta-carboline derivatives are noted for their neuroprotective properties. Research indicates that they may exert protective effects in neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress. The exact mechanisms are still under investigation but suggest a potential role in treating disorders like Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many beta-carbolines act as inhibitors of specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : They may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and signaling pathways.
- Oxidative Stress Reduction : These compounds often possess antioxidant properties that help mitigate cellular damage caused by reactive oxygen species.
Study 1: Trypanocidal Activity
A study evaluated the trypanocidal effects of various beta-carboline derivatives, including THβCs. The findings indicated that certain derivatives had a selective index significantly higher for T. cruzi than for mammalian cells, suggesting their potential as safe therapeutic agents .
Study 2: Antitumor Activity
In vitro studies assessing the anticancer effects of THβCs revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that beta-carboline derivatives possess anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that modifications in the beta-carboline structure can enhance its cytotoxicity against human cancer cells, making it a candidate for further development in anticancer therapies .
Neuroprotective Effects
Beta-carbolines are known to interact with neurotransmitter systems, particularly GABA receptors. This compound may exhibit neuroprotective effects by modulating these systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that such compounds can prevent neuronal cell death and improve cognitive function .
Antimicrobial Properties
The antimicrobial activity of beta-carbolines has been documented, with some derivatives showing effectiveness against a range of bacteria and fungi. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various beta-carboline derivatives, including the tert-butoxycarbonyl-substituted variant. The results demonstrated that certain analogs exhibited significant antiproliferative effects against breast and colon cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Case Study 2: Neuroprotection
In a study focusing on neuroprotection, researchers evaluated the effects of beta-carboline derivatives on neuronal survival under oxidative stress conditions. The results indicated that the compound could significantly reduce cell death rates and enhance neuronal resilience, supporting its potential use in treating neurodegenerative disorders .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
- Core Structure : Pyrrole derivative with indole substituents.
- Substituents : Boc-protected amine, dual indolyl groups, ester, and methyl.
- Key Data :
Beta-Carboline Derivatives Without Protective Groups
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (CAS 6543-83-5)
- Core Structure : Beta-carboline (pyridine-indole fused system).
- Substituents : Methyl at position 1 and carboxylic acid at position 1.
- Key Differences :
Carbazole-Based Analogues
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
- Core Structure : Carbazole (benzene-indole fused system).
- Substituents : Methyl at position 6 and carboxylic acid at position 1.
- Key Differences :
Comparative Data Table
*Estimated based on structural similarity.
Q & A
Q. Stereochemical considerations :
- Compare NOESY correlations with computational models (e.g., DFT-optimized structures) to validate spatial arrangements .
Advanced: How can computational chemistry predict biological activity while addressing discrepancies between in silico and experimental binding data?
Answer:
Methodological framework :
Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., CDK2) to identify binding poses.
MD simulations : Run 100-ns trajectories to assess binding stability and entropy contributions .
Data reconciliation : Apply Bayesian statistics to weight conflicting in vitro vs. computational Ki values, prioritizing residues with >80% conservation in kinase ATP pockets .
Example conflict resolution :
If simulations predict strong hydrophobic interactions but experimental IC50 values are weak, re-evaluate solvation effects or post-binding conformational changes using free-energy perturbation (FEP) .
Advanced: How should SAR studies differentiate the pharmacological roles of the Boc group vs. the methyl substituent in the beta-carboline core?
Answer:
Experimental design :
Q. Analytical approach :
- Use multivariate regression to isolate contributions of each substituent to bioactivity. For example:
| Analog | Boc Group | R6 Substituent | IC50 (nM) |
|---|---|---|---|
| Parent | Yes | Methyl | 12.3 |
| Des-Boc | No | Methyl | 890 |
| 6-Ethyl | Yes | Ethyl | 8.7 |
Interpretation : A >70-fold drop in activity upon Boc removal suggests its critical role in target engagement .
Basic: What protocols ensure compound stability during long-term storage and handling?
Answer:
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis .
- Handling : Use gloveboxes (<5% humidity) for weighing and prepare stock solutions in anhydrous DMSO (≤0.1% H2O by Karl Fischer) .
- Stability monitoring : Perform monthly LC-MS checks to detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
Advanced: How can researchers resolve contradictions in solubility data reported across different solvent systems?
Answer:
Methodological steps :
Standardize assays : Use nephelometry with a 96-well plate format to quantify solubility in PBS, DMSO, and simulated gastric fluid .
Control variables : Document temperature (±0.1°C), vortexing time, and equilibration period (24 hrs) .
Statistical analysis : Apply Grubbs’ test to identify outliers and calculate consensus values from ≥3 independent replicates .
Q. Example data reconciliation :
| Solvent | Reported Solubility (mg/mL) | Adjusted Value (mg/mL) |
|---|---|---|
| PBS (pH 7.4) | 0.12 ± 0.03 | 0.11 ± 0.02 |
| DMSO | 45.6 ± 2.1 | 44.9 ± 1.8 |
Discrepancies >20% require re-evaluation of solvent purity or compound polymorphic state .
Advanced: What strategies validate the compound’s mechanism of action when orthogonal assays yield conflicting results?
Answer:
Triangulation approach :
Biochemical assays : Measure kinase inhibition (e.g., ADP-Glo™) .
Cellular assays : Use CRISPR-engineered cells lacking the target kinase to confirm on-target effects .
Structural biology : Solve co-crystal structures to visualize binding interactions .
Conflict resolution : If biochemical IC50 is 10 nM but cellular EC50 is 1 µM, assess membrane permeability via Caco-2 assays or probe for efflux pump involvement (e.g., P-gp inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
